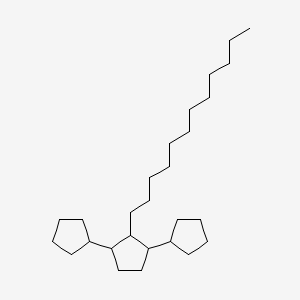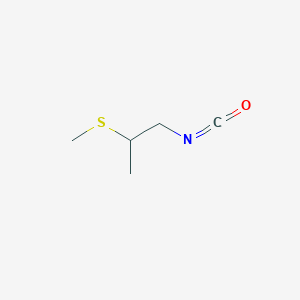
1-Isocyanato-2-(methylsulfanyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-2-(methylsulfanyl)propane is an organic compound with the molecular formula C5H9NOS. It is also known by other names such as 2-isocyanato-1-(methylsulfanyl)propane. This compound is characterized by the presence of an isocyanate group (-N=C=O) and a methylsulfanyl group (-S-CH3) attached to a propane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Isocyanato-2-(methylsulfanyl)propane can be synthesized through several methods. One common approach involves the reaction of 2-(methylsulfanyl)propan-1-amine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
2-(methylsulfanyl)propan-1-amine+phosgene→this compound+HCl
The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent the decomposition of the isocyanate product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Isocyanato-2-(methylsulfanyl)propane undergoes various types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The isocyanate group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as primary amines, secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to achieve selective oxidation.
Major Products Formed
Ureas: Formed by the reaction of the isocyanate group with amines.
Carbamates: Formed by the reaction of the isocyanate group with alcohols.
Thiocarbamates: Formed by the reaction of the isocyanate group with thiols.
Sulfoxides and Sulfones: Formed by the oxidation of the methylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-2-(methylsulfanyl)propane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the development of bioconjugates for research purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with nucleophiles.
Wirkmechanismus
The mechanism of action of 1-Isocyanato-2-(methylsulfanyl)propane involves the reactivity of its isocyanate group with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable adducts. The methylsulfanyl group can also undergo oxidation, leading to the formation of sulfoxides or sulfones, which may have different reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-2-(methylsulfanyl)propane can be compared with other similar compounds such as:
Isobutyl isocyanate: Lacks the methylsulfanyl group and has different reactivity and applications.
2-Isocyanato-1-(methylsulfanyl)propane: A positional isomer with similar reactivity but different physical properties.
Propane, 1-isocyanato-2-(methylthio): Contains a similar functional group but with a different arrangement of atoms.
Eigenschaften
CAS-Nummer |
56177-16-3 |
|---|---|
Molekularformel |
C5H9NOS |
Molekulargewicht |
131.20 g/mol |
IUPAC-Name |
1-isocyanato-2-methylsulfanylpropane |
InChI |
InChI=1S/C5H9NOS/c1-5(8-2)3-6-4-7/h5H,3H2,1-2H3 |
InChI-Schlüssel |
GNWHMJQGGUJBQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN=C=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


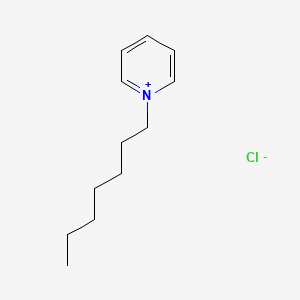
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)
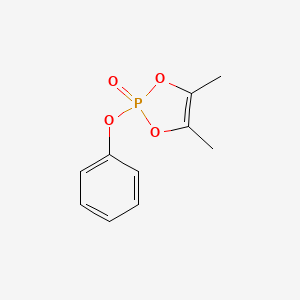
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
silane](/img/structure/B14632940.png)
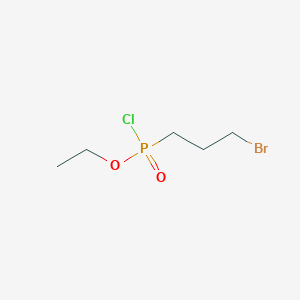
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
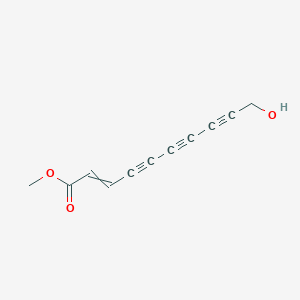
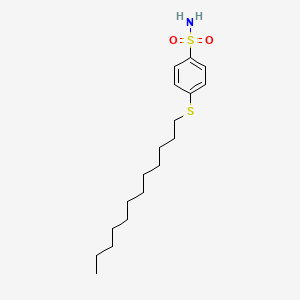
![1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol](/img/structure/B14632957.png)
![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)
